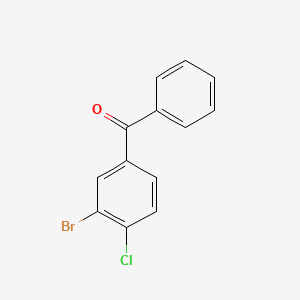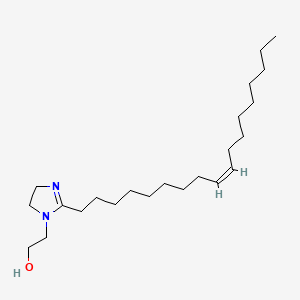
2-Oleyl-2-imidazoline-1-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oleyl-2-imidazoline-1-ethanol: is a compound belonging to the class of imidazolines, which are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. This compound is characterized by the presence of an oleyl group, an imidazoline ring, and an ethanol moiety. Imidazolines are known for their surfactant properties and are widely used in various industrial applications, including as emulsifiers, corrosion inhibitors, and fabric softeners .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oleyl-2-imidazoline-1-ethanol typically involves the reaction of oleic acid with ethylenediamine to form an intermediate, which is then cyclized to produce the imidazoline ring. The final step involves the addition of ethanol to the imidazoline ring. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Oleyl-2-imidazoline-1-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imidazoline ring to imidazole derivatives.
Substitution: The ethanol moiety can undergo substitution reactions with various reagents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products:
Oxidation: Oxidized imidazoline derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted ethanol derivatives.
Applications De Recherche Scientifique
2-Oleyl-2-imidazoline-1-ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the study of cell membranes and as a component in biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of fabric softeners, corrosion inhibitors, and lubricants
Mécanisme D'action
The mechanism of action of 2-Oleyl-2-imidazoline-1-ethanol involves its interaction with cell membranes and proteins. The imidazoline ring can interact with various molecular targets, including enzymes and receptors, leading to changes in cellular functions. The oleyl group enhances the compound’s hydrophobic interactions, while the ethanol moiety contributes to its solubility and reactivity .
Comparaison Avec Des Composés Similaires
2-Alkyl-2-imidazoline-1-ethanol: Similar structure but with different alkyl groups.
2-Hydroxyethyl-2-imidazoline: Lacks the oleyl group but has similar surfactant properties.
2-Alkyl-2-imidazoline: Basic imidazoline structure without the ethanol moiety
Uniqueness: 2-Oleyl-2-imidazoline-1-ethanol is unique due to the presence of the oleyl group, which enhances its hydrophobic interactions and surfactant properties. This makes it particularly effective in applications requiring strong emulsification and corrosion inhibition .
Propriétés
Numéro CAS |
16058-19-8 |
|---|---|
Formule moléculaire |
C23H44N2O |
Poids moléculaire |
364.6 g/mol |
Nom IUPAC |
2-[2-[(Z)-octadec-9-enyl]-4,5-dihydroimidazol-1-yl]ethanol |
InChI |
InChI=1S/C23H44N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-24-19-20-25(23)21-22-26/h9-10,26H,2-8,11-22H2,1H3/b10-9- |
Clé InChI |
XRRROBQIQXHHHV-KTKRTIGZSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCC1=NCCN1CCO |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCC1=NCCN1CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


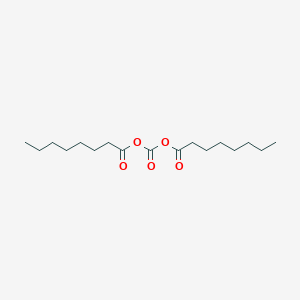
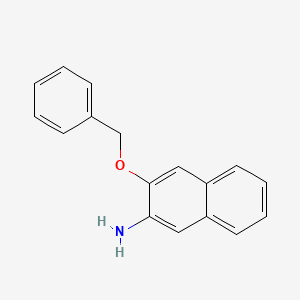
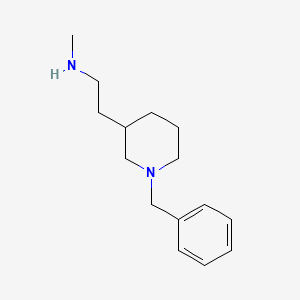
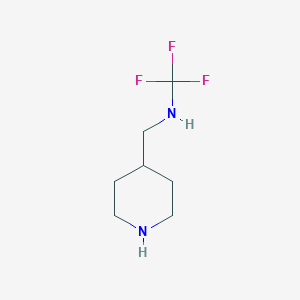
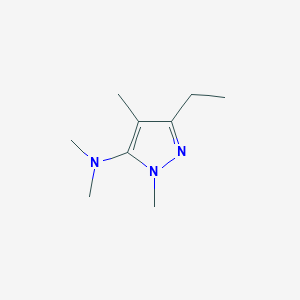
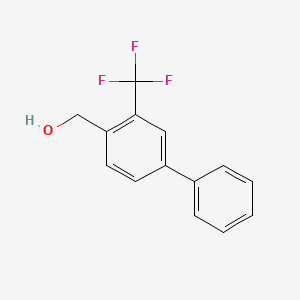
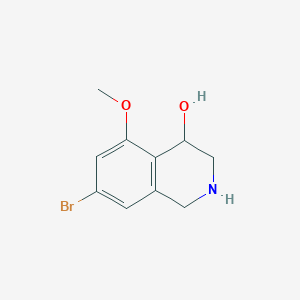
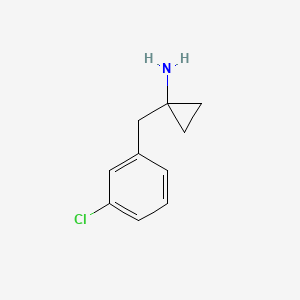
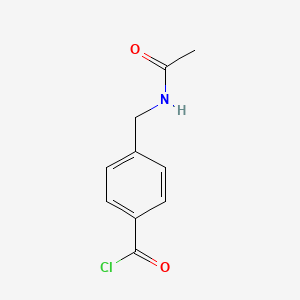
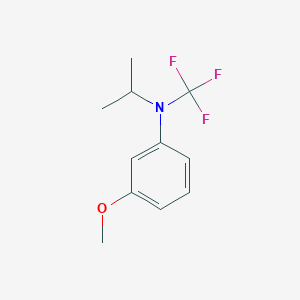
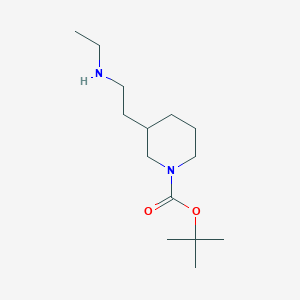
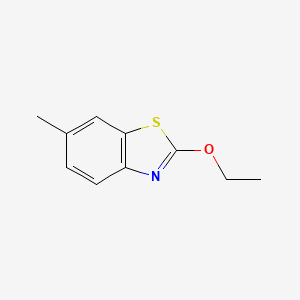
![1-[5-((1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)pyridin-3-yl]-N-(pyrazin-2-yl)-1H-indazol-3-aMine](/img/structure/B13967465.png)
